3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid

Medicinal Chemistry Synthetic Intermediate Structure-Property Relationship

3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid (CAS 1081-88-5) is a disubstituted adamantane derivative bearing a bromomethyl group at the 3-position, a methyl group at the 5-position, and a carboxylic acid at the bridgehead 1-position. With molecular formula C13H19BrO2 and molecular weight 287.19 g/mol, it belongs to the class of adamantane-based synthetic intermediates used as building blocks in medicinal chemistry, particularly for antiviral and anticancer agent synthesis.

Molecular Formula C13H19BrO2
Molecular Weight 287.197
CAS No. 1081-88-5
Cat. No. B2958931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid
CAS1081-88-5
Molecular FormulaC13H19BrO2
Molecular Weight287.197
Structural Identifiers
SMILESCC12CC3CC(C1)(CC(C3)(C2)C(=O)O)CBr
InChIInChI=1S/C13H19BrO2/c1-11-2-9-3-12(5-11,8-14)7-13(4-9,6-11)10(15)16/h9H,2-8H2,1H3,(H,15,16)
InChIKeyGRZLSJBTOLRGFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid (CAS 1081-88-5): A Dual-Functional Adamantane Building Block for Medicinal Chemistry and Materials Research


3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid (CAS 1081-88-5) is a disubstituted adamantane derivative bearing a bromomethyl group at the 3-position, a methyl group at the 5-position, and a carboxylic acid at the bridgehead 1-position . With molecular formula C13H19BrO2 and molecular weight 287.19 g/mol, it belongs to the class of adamantane-based synthetic intermediates used as building blocks in medicinal chemistry, particularly for antiviral and anticancer agent synthesis . The rigid adamantane cage confers high thermal stability and lipophilicity, while the orthogonally reactive bromomethyl and carboxylic acid groups enable sequential derivatization strategies [1].

Why 3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid Cannot Be Replaced by Simpler Adamantane Analogs in Synthetic Pathways


Generic substitution among adamantane carboxylic acid derivatives is not viable because the 3-bromomethyl substituent provides a fundamentally different reactivity profile compared to direct ring-halogenated or unsubstituted analogs [1]. The benzylic-type -CH2Br group undergoes facile SN2 nucleophilic displacement, enabling reliable C-N, C-O, and C-S bond formation with predictable kinetics, whereas the ring-bromine in 3-bromo-5-methyladamantane-1-carboxylic acid (CAS 14670-95-2) is a bridgehead tertiary halide that reacts 10,000-fold slower in nucleophilic substitution and resists SN2 pathways entirely [2]. Furthermore, the 5-methyl substituent modulates steric environment and lipophilicity relative to the des-methyl analog 3-(bromomethyl)adamantane-1-carboxylic acid (CAS 1822-26-0), altering both reactivity and downstream biological properties of derived compounds [3]. The quantitative evidence below establishes the distinct physicochemical and functional identity that precludes simple interchange.

Quantitative Differentiation Evidence: 3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid vs. Closest Analogs


Molecular Weight and Formula Comparison: CH2-Bridged Bromine vs. Direct Ring Bromination

3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid (C13H19BrO2, MW 287.19 g/mol) differs from its closest direct analog 3-bromo-5-methyladamantane-1-carboxylic acid (C12H17BrO2, MW 273.17 g/mol) by a CH2 spacer that separates the bromine from the adamantane cage . This structural difference is not trivial: the additional methylene unit converts the leaving group from a bridgehead tertiary bromide (virtually inert to SN2) to a primary alkyl bromide (highly SN2-competent) [1]. The molecular weight increase of 14.02 g/mol (from 273.17 to 287.19) and the additional carbon and two hydrogen atoms are confirmed by both ChemicalBook and ChemSrc databases .

Medicinal Chemistry Synthetic Intermediate Structure-Property Relationship

Melting Point and Physical Form: Thermal Property Differentiation from the 3-Bromo Analog

The target compound is a solid at ambient temperature. While a specific melting point for 3-(bromomethyl)-5-methyladamantane-1-carboxylic acid has not been published in accessible authoritative databases, the structural comparator 3-bromo-5-methyladamantane-1-carboxylic acid exhibits a melting point range of 118–133°C depending on purity grade (118°C per ChemSrc at 97% purity; 128–133°C per Sigma-Aldrich at 95% purity) . The bromomethyl analog 3-(bromomethyl)adamantane-1-carboxylic acid (CAS 1822-26-0, des-methyl) has a reported melting point of 192–193°C . The presence of the 5-methyl group in the target compound is predicted to lower the melting point relative to the des-methyl bromomethyl analog due to reduced crystal packing efficiency, consistent with the ~74°C depression observed when comparing 3-methyladamantane-1-carboxylic acid (mp ~100°C) to adamantane-1-carboxylic acid (mp ~175°C) .

Physicochemical Characterization Solid-State Properties Formulation

LogP and Lipophilicity: Methyl and Bromomethyl Contributions to Partition Coefficient

Lipophilicity is a critical determinant of membrane permeability and biological activity for adamantane-based drug candidates [1]. The 3-bromo-5-methyladamantane-1-carboxylic acid comparator has a reported LogP of 3.20 (ChemSrc) . The target compound bears a bromomethyl (-CH2Br) group instead of a direct ring bromine, which increases both the hydrocarbon chain length and polar surface area (PSA). The CH2 spacer adds approximately +0.5 LogP units based on the Hansch π constant for methylene insertion, while the carboxylic acid pKa of the adamantane-1-carboxylic acid scaffold is reported as 4.62–4.86 [2]. The 5-methyl group further contributes ~+0.5 LogP units relative to the des-methyl analog. Thus, the target compound is predicted to exhibit LogP ~3.2–3.8, straddling the optimal range for CNS drug-like properties (LogP 2–5) while offering enhanced membrane permeability relative to the des-methyl bromomethyl analog (estimated LogP ~2.7–3.3).

Lipophilicity Drug Design ADME Properties

Reactivity Differentiation: Bromomethyl as an SN2-Competent Electrophile vs. Bridgehead Bromine Inertness

The defining functional advantage of 3-(bromomethyl)-5-methyladamantane-1-carboxylic acid is the reactivity of its bromomethyl substituent. As a primary alkyl bromide appended to the adamantane cage via a methylene spacer, the -CH2Br group is sterically accessible and mechanistically competent for bimolecular nucleophilic substitution (SN2) . In contrast, the bridgehead bromine in 3-bromo-5-methyladamantane-1-carboxylic acid is a tertiary halide at a cage junction where backside attack is geometrically impossible; bridgehead adamantyl halides are notoriously inert, with 1-bromoadamantane reacting approximately 10,000 times slower than tert-butyl bromide in silver nitrate/ethanol solvolysis [1]. This kinetic difference is not incremental but categorical: the bromomethyl group enables reliable derivatization with amines, thiols, alkoxides, and carboxylates under standard laboratory conditions, whereas the ring-brominated analog requires forcing conditions or transition-metal catalysis for substitution [2]. The presence of the 5-methyl group further distinguishes the target from 3-(bromomethyl)adamantane-1-carboxylic acid by introducing steric shielding that can direct regioselectivity in subsequent functionalization steps.

Synthetic Chemistry Nucleophilic Substitution Reaction Kinetics

Commercial Purity Benchmarking: Available Purity of the Target Compound vs. Closest Analogs

Commercially, 3-(bromomethyl)-5-methyladamantane-1-carboxylic acid is available at 98% purity from LeYan (product number 1948988) . The closest analog, 3-bromo-5-methyladamantane-1-carboxylic acid, is available at 95% purity from Sigma-Aldrich/Enamine and at 97% purity from ChemSrc-listed suppliers . The 3% purity advantage (98% vs. 95%) for the target compound represents a meaningful difference for applications requiring high-purity building blocks, such as fragment-based drug discovery, where even minor impurities can confound biophysical assay results. The des-methyl bromomethyl analog 3-(bromomethyl)adamantane-1-carboxylic acid is typically offered at 95% purity .

Quality Control Procurement Specification Purity Analysis

Synthetic Provenance: Homoadamantane-Derived Route vs. Direct Adamantane Bromination for Analog Synthesis

The foundational synthetic methodology for bromomethyl-substituted adamantane carboxylic acids was established by Sasaki, Eguchi, Toru, and Itoh (1972), who reported that direct bromination of homoadamantanecarboxylic acids provides an improved preparative method for 1-bromomethyladamantane-3-carboxylic acid derivatives [1]. This homoadamantane rearrangement route is mechanistically distinct from the direct ionic bromination used to prepare 3-bromo-5-methyladamantane-1-carboxylic acid, which proceeds via electrophilic substitution at the bridgehead position . The homoadamantane-derived approach yields the bromomethyl regioisomer with the critical CH2 spacer, whereas direct bromination yields the ring-brominated regioisomer lacking this spacer. For the target compound bearing the 5-methyl substituent, the synthetic route must additionally incorporate the methyl group—typically derived from 5-methyladamantane precursors—prior to or during the bromomethyl installation . This dual requirement (homoadamantane-derived bromomethyl + 5-methyl substitution) makes the target compound synthetically more complex to access than either the des-methyl bromomethyl analog or the 3-bromo-5-methyl analog, justifying its position as a specialized building block rather than a commodity intermediate.

Synthetic Methodology Process Chemistry Route Scouting

Application Scenarios Where 3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid (CAS 1081-88-5) Provides Definitive Advantages


Medicinal Chemistry: Synthesis of 3-Aminomethyl-5-methyladamantane-1-carboxylic Acid-Derived Drug Candidates via SN2 Amination

In antiviral and anticancer drug discovery programs requiring adamantane-based scaffolds with a benzylic amine pharmacophore, the bromomethyl group of CAS 1081-88-5 serves as the essential entry point for SN2 amination [1]. The primary bromide undergoes clean displacement with primary or secondary amines to yield 3-aminomethyl derivatives, whereas the 3-bromo analog (CAS 14670-95-2) is unreactive under the same conditions due to bridgehead steric constraints [2]. The 5-methyl substituent simultaneously enhances lipophilicity (estimated +0.5 LogP units) for improved membrane permeability of the final drug candidates . This compound is specifically suited for structure-activity relationship (SAR) campaigns exploring the 3-position aminomethyl pharmacophore with 5-methyl lipophilic modulation—a combination not accessible from any single commercially available alternative.

Orthogonal Protecting Group Strategies: Sequential Carboxylic Acid Coupling Followed by Bromomethyl Displacement

The target compound's orthogonal functionality—a carboxylic acid at C1 and a bromomethyl at C3—enables sequential, chemoselective derivatization without protecting group manipulation [1]. The carboxylic acid can first be coupled to amines or alcohols via standard EDC/DCC-mediated amide or ester formation, leaving the bromomethyl group intact for subsequent nucleophilic substitution [2]. This two-step sequence is not achievable with the des-methyl analog 3-(bromomethyl)adamantane-1-carboxylic acid if the 5-methyl group is required for downstream biological target engagement, nor with 3-bromo-5-methyladamantane-1-carboxylic acid where the bridgehead bromide is unreactive toward nucleophiles . The 98% purity available from LeYan ensures minimal byproduct formation during the first coupling step, preserving the bromomethyl functionality for the second step.

Polymer and Materials Chemistry: Adamantane-Containing Monomers with Dual Reactive Sites

In materials science, adamantane derivatives are valued for their rigidity, thermal stability, and ability to impart high glass transition temperatures to polymers [1]. The dual reactive sites (carboxylic acid + bromomethyl) on CAS 1081-88-5 enable its use as an AB-type monomer for step-growth polymerization or as a crosslinking agent where each functional group reacts with complementary partners in the polymer backbone [2]. The 5-methyl group provides additional free volume, potentially modulating polymer chain packing and gas permeability compared to the des-methyl analog. The rigid adamantane core, combined with the methylene spacer of the bromomethyl group, ensures that crosslinks are neither too rigid (as with direct ring-attached halogens) nor too flexible, offering a tunable mechanical property profile .

Fragment-Based Drug Discovery: High-Purity Adamantane Fragment with Dual Derivatization Vectors

Fragment-based drug discovery (FBDD) demands building blocks of exceptional purity (≥98%) because even minor impurities can generate false positives in biophysical screening assays (SPR, NMR, ITC) [1]. The 98% purity specification of CAS 1081-88-5 from LeYan meets this threshold, while the closest analog (3-bromo-5-methyladamantane-1-carboxylic acid at 95% from Sigma-Aldrich) contains 2.5× more total impurities [2]. The compound's molecular weight (287.19 g/mol) falls within the ideal fragment range (MW <300), and its two orthogonal derivatization vectors (carboxylic acid for amide coupling, bromomethyl for nucleophilic displacement) make it an attractive fragment for library construction. The 5-methyl group provides a lipophilic handle for fragment growing, while the bromomethyl offers a vector for fragment linking—a dual-elaboration strategy that is structurally inaccessible from any single comparator compound .

Quote Request

Request a Quote for 3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.